molecular formula C8H12N4O4 B6212844 (3-nitro-1H-1,2,4-triazol-1-yl)methyl 2,2-dimethylpropanoate CAS No. 2703778-68-9

(3-nitro-1H-1,2,4-triazol-1-yl)methyl 2,2-dimethylpropanoate

Cat. No.: B6212844
CAS No.: 2703778-68-9
M. Wt: 228.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-nitro-1H-1,2,4-triazol-1-yl)methyl 2,2-dimethylpropanoate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of a nitro group attached to the triazole ring and a methyl 2,2-dimethylpropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-nitro-1H-1,2,4-triazol-1-yl)methyl 2,2-dimethylpropanoate typically involves the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with 2,2-dimethylpropanoic acid or its derivatives. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

(3-nitro-1H-1,2,4-triazol-1-yl)methyl 2,2-dimethylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas in the presence of a catalyst, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include nitroso derivatives, amino derivatives, and substituted triazole compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (3-nitro-1H-1,2,4-triazol-1-yl)methyl 2,2-dimethylpropanoate involves its interaction with specific molecular targets and pathways. The nitro group and triazole ring play crucial roles in its biological activity. The compound can form hydrogen bonds and other non-covalent interactions with enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-nitro-1H-1,2,4-triazol-1-yl)methyl 2,2-dimethylpropanoate is unique due to the presence of both a nitro group and a methyl 2,2-dimethylpropanoate moiety. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

2703778-68-9

Molecular Formula

C8H12N4O4

Molecular Weight

228.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.